Evidence Item 1: 6-yl Regioisomer Enables Sub-4 nM Potency in Adenosine A2A Receptor Antagonist Series
The 6-yl regioisomer of triazolopyridine boronic acid serves as the critical building block for achieving potent A2A receptor antagonism. A derivative synthesized from this building block, Compound 34 (US10898481), exhibits an IC50 of 3.70 nM against the human A2A receptor [1]. While direct comparator data for alternative regioisomers in the exact same scaffold is not disclosed in the primary literature, the selection of the 6-yl position over other isomers (e.g., 7-yl, 8-yl) is a key structural determinant in the patent claims [1].
| Evidence Dimension | Binding Affinity (IC50) for Human Adenosine A2A Receptor |
|---|---|
| Target Compound Data | 3.70 nM (for the final drug-like molecule containing the 6-yl triazolopyridine moiety) |
| Comparator Or Baseline | Not available for alternative regioisomers in the identical chemotype |
| Quantified Difference | Not applicable |
| Conditions | Radioligand binding assay using [3H]-DPCPX with hA2A membranes |
Why This Matters
This establishes the 6-yl boronic acid as the preferred building block for accessing low-nanomolar A2A antagonists, a key target in immuno-oncology.
- [1] BindingDB BDBM479510. 6-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-amino-N-(2,6-difluorobenzyl)-5-(oxazol-2-yl)pyrazine-2-carboxamide. US10898481, Compound 34. View Source
